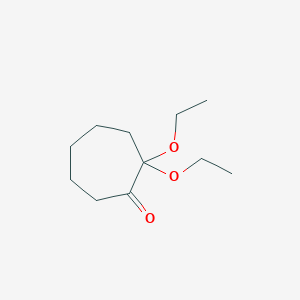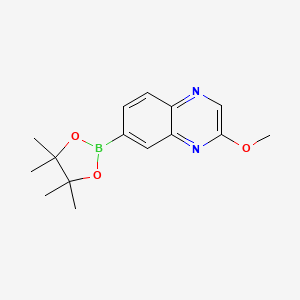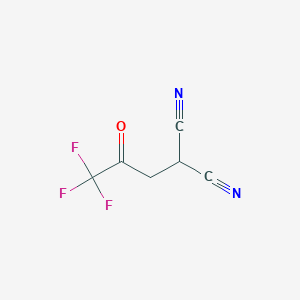
1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt typically involves multiple steps:
Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups.
Azo Coupling Reaction: The azo group is introduced through a coupling reaction between a diazonium salt and an aromatic compound.
Triazine Ring Formation: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Final Assembly: The various components are combined under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can break down the azo group into amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc in acidic conditions.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo group may interact with enzymes or receptors, leading to various biological effects. The triazine ring may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores and sulfonic acid groups.
Azo compounds: Other compounds containing azo groups, such as azo dyes.
Triazine derivatives: Compounds with triazine rings, such as herbicides and pharmaceuticals.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Propriétés
Numéro CAS |
69929-13-1 |
|---|---|
Formule moléculaire |
C30H21FN9Na3O10S3 |
Poids moléculaire |
851.7 g/mol |
Nom IUPAC |
trisodium;3-[4-[[5-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C30H24FN9O10S3.3Na/c1-15-6-3-4-8-21(15)33-30-35-28(31)34-29(36-30)32-17-10-11-24(52(45,46)47)22(12-17)37-38-26-16(2)39-40(27(26)41)18-13-20-19(25(14-18)53(48,49)50)7-5-9-23(20)51(42,43)44;;;/h3-14,26H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,32,33,34,35,36);;;/q;3*+1/p-3 |
Clé InChI |
ZRTOSNXWFXLLCA-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C)F.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



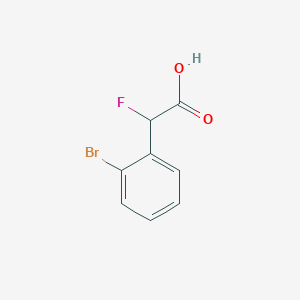
![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)

![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)


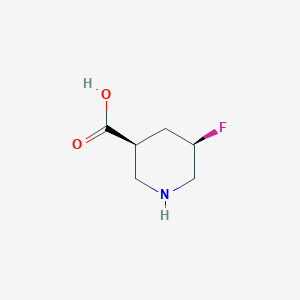

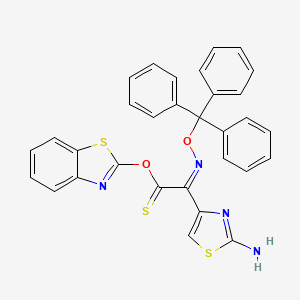
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
